Potassium tantalum trioxide

Quantum Paraelectrics Cryogenic Dielectrics Microwave Devices

Securing KTaO3 with verified dielectric and spin-orbit properties is critical for quantum device fabrication. BenchChem delivers specification-guaranteed KTaO3. • Dielectric loss tangent: 4.2 × 10⁻⁵ at 5.4 K-100× lower than SrTiO3 for high-Q microwave resonators • Rashba spin-orbit coupling coefficient >5× greater than 3d SrTiO3-based 2DEGs, enabling efficient charge-to-spin conversion • Lattice constant 3.98 Å with only 3% mismatch to Ir/diamond; CTE 4.031 × 10⁻⁶/K nearly matches diamond for epitaxial growth • Available as 99.99% pure single-crystal substrates (100, 110, 111) and high-purity powder

Molecular Formula KO3Ta
Molecular Weight 268.044 g/mol
CAS No. 12030-91-0
Cat. No. B081138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tantalum trioxide
CAS12030-91-0
Molecular FormulaKO3Ta
Molecular Weight268.044 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[K+].[Ta+5]
InChIInChI=1S/K.3O.Ta/q+1;3*-2;+5
InChIKeyGTFKZOWFWFAWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.5 mm / 1 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KTaO3: Perovskite Class and Functional Niche


Potassium tantalum trioxide (KTaO3, CAS 12030-91-0) is a cubic perovskite oxide belonging to the alkali tantalate family, alongside compounds such as NaTaO3 and LiTaO3 [1]. It has garnered interest as a potential alternative to the well-established strontium titanate (SrTiO3) in several advanced applications [1]. Its defining characteristics include a quantum paraelectric (or incipient ferroelectric) ground state, a highly polarizable lattice, a wide indirect band gap, and a 5d electronic configuration on the Ta site, which collectively distinguish it from 3d transition metal perovskites [1].

KTaO3: Critical Distinctions from Analogs


Within the broad class of perovskite oxides, simple material substitution is often non-viable due to critical and quantifiable differences in electronic, dielectric, and structural properties. The compound KTaO3 demonstrates this precisely. Its quantum paraelectric behavior, characterized by a dielectric constant that saturates at ~4000 at low temperatures, is a factor of five lower than that of its closest analog, SrTiO3 (~20000), which leads to vastly different performance in microwave devices [1]. Furthermore, its 5d orbital-derived two-dimensional electron gas (2DEG) exhibits a Rashba spin-orbit coupling coefficient over five times greater than that of 3d SrTiO3-based 2DEGs [2]. In epitaxial growth, its lattice constant (3.98 Å) and thermal expansion coefficient (4.031 × 10⁻⁶/K) create a uniquely favorable mismatch with materials like Iridium and Diamond, a combination not replicated by other common substrates . These are not incremental variations but fundamental shifts in material performance, making the selection of KTaO3 a precise, evidence-driven decision.

KTaO3: Direct Comparator Evidence


Quantum Paraelectric Dielectric Constant vs. SrTiO3

At low temperatures, the dielectric constant (ε₁) of the quantum paraelectric KTaO3 saturates at a value approximately five times lower than that of its closest analog, SrTiO3. This significant quantitative difference dictates the material's suitability for specific cryogenic and microwave applications, where an ultra-low loss tangent and moderate permittivity are required [1][2].

Quantum Paraelectrics Cryogenic Dielectrics Microwave Devices

Cryogenic Dielectric Loss Tangent vs. SrTiO3

A direct comparison of the dielectric loss tangent (tan δ) at microwave frequencies reveals that KTaO3 exhibits significantly lower loss than SrTiO3 at cryogenic temperatures. At 5.4 K and 3 GHz, the loss tangent for KTaO3 is two orders of magnitude lower than that of SrTiO3, a critical advantage for low-noise, high-Q microwave resonators [1].

Dielectric Loss Microwave Engineering Cryogenics

Rashba Spin-Orbit Coupling vs. SrTiO3 2DEGs

The strength of spin-orbit coupling (SOC) in two-dimensional electron gases (2DEGs) is a key metric for spintronic applications. The 5d 2DEG at KTaO3 interfaces exhibits a Rashba coefficient that is significantly larger than that of the more established 3d SrTiO3-based 2DEGs. This enhancement is attributed to the heavier Ta atom, which strengthens SOC [1]. A separate study quantified a maximum Rashba coefficient (αR) of 0.26 eV·Å for KTaO3 interfaces, along with a giant nonreciprocal transport enhancement under UV illumination [2].

Spintronics 2D Electron Gas Rashba Effect

UV Photocatalytic H2 Evolution vs. NaTaO3

Among the alkali tantalate family (ATaO3, A = Li, Na, K), the photocatalytic activity for hydrogen evolution varies significantly. A comparative study under identical UV irradiation shows that KTaO3 exhibits a hydrogen evolution rate orders of magnitude higher than its Na and Li counterparts. Specifically, KTaO3 achieved a rate of 375 µmol h⁻¹ g⁻¹, while NaTaO3 and LiTaO3 showed negligible to no activity under the same conditions [1]. This stark difference is further highlighted by the performance of a pure KTaO3 baseline in a separate study, which achieved 185.6 µmol h⁻¹ g⁻¹ under simulated sunlight, more than doubling the rate of pure NaTaO3 [2].

Photocatalysis Water Splitting Hydrogen Evolution

Substrate Lattice Mismatch for Diamond Heteroepitaxy

The heteroepitaxial growth of single-crystal diamond, a technologically important process, requires a substrate with excellent lattice and thermal expansion match to the iridium (Ir) buffer layer. KTaO3 provides a uniquely favorable combination: a lattice mismatch with Ir of only 3% and a coefficient of thermal expansion (CTE) nearly identical to that of diamond at growth temperatures. This combination is not readily available from other common perovskite substrates like SrTiO3 .

Epitaxy Substrate Engineering Diamond Growth

Orientation-Dependent Superconductivity in 2DEGs

The superconducting transition temperature (Tc) of the 2DEG at KTaO3 oxide interfaces exhibits a strong and quantifiable dependence on crystallographic orientation, a feature not as prominently observed or controlled in the more common SrTiO3-based 2DEGs. For LaAlO3/KTaO3 heterostructures, Tc can be tuned from ~0.12 K to 1.9 K simply by changing the substrate orientation from (100) to other planes like (111) or (110) [1]. This provides a geometric control knob for pairing strength not available in its class.

Superconductivity 2D Electron Gas Quantum Materials

KTaO3 Application Scenarios for Procurement


Cryogenic Microwave Resonators & Quantum Circuits

Procurement of KTaO3 single-crystal substrates is critical for fabricating high-quality factor (Q) microwave resonators operating at millikelvin temperatures. The material's dielectric constant saturates at a moderate ~4000, which is five times lower than SrTiO3's ~20000, and its dielectric loss tangent is two orders of magnitude lower (4.2 × 10⁻⁵ vs. 3.4 × 10⁻³ at 5.4 K) . This combination drastically reduces parasitic capacitance and signal dissipation, making KTaO3 the superior choice for integrating quantum paraelectric bulk materials with conventional GHz superconducting circuitry for quantum computing and sensing [6].

Spintronic Devices with 5d Electron Gases

For researchers developing spin-orbit torque (SOT) devices, spin transistors, or other spintronic architectures, KTaO3 is a high-priority procurement. The 5d 2DEG formed at its interfaces provides a Rashba spin-orbit coupling coefficient over five times greater than that of the industry-standard 3d 2DEGs on SrTiO3 . This directly translates to far more efficient charge-to-spin current conversion via the Edelstein effect, a core functionality for next-generation low-power electronics [6].

Diamond Heteroepitaxy Substrate

KTaO3 is a uniquely qualified substrate for the heteroepitaxial growth of single-crystal diamond, a material of extreme importance for power electronics, RF devices, and quantum sensing. Its lattice mismatch with an iridium buffer layer is only 3%, and its thermal expansion coefficient (4.031 × 10⁻⁶/K) is nearly identical to that of diamond (3.85 × 10⁻⁶/K at 1223 K) . This minimizes strain and defect formation during growth, enabling the production of high-crystallinity diamond films (e.g., (004) rocking curve FWHM of 183 arcsec) .

UV Photocatalytic Water Splitting

For research groups focused on solar fuel generation, KTaO3 is the superior base material among the alkali tantalate family. Its intrinsic hydrogen evolution rate under UV light (375 µmol h⁻¹ g⁻¹) surpasses that of NaTaO3 by over two orders of magnitude under comparable conditions . This high baseline activity, combined with its favorable conduction band edge and high stability, makes it the most efficient and reliable host material for developing advanced, doped, or heterostructured photocatalysts [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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